molecular formula C12H12N2O2 B164444 (S)-2-Amino-3-(quinolin-3-yl)propanoic acid CAS No. 135213-90-0

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid

Cat. No.: B164444
CAS No.: 135213-90-0
M. Wt: 216.24 g/mol
InChI Key: KWWSORXERGAEGJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid is a chiral α-amino acid derivative featuring a quinoline moiety substituted at the 3-position. Its structure combines the aromatic heterocyclic system of quinoline with the amino acid backbone, making it a versatile scaffold for pharmaceutical and biochemical applications. The (S)-configuration at the α-carbon is critical for its stereospecific interactions in biological systems, such as enzyme binding or receptor modulation .

Properties

IUPAC Name

(2S)-2-amino-3-quinolin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWSORXERGAEGJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis typically begins with the activation of quinoline-3-carboxylic acid using N-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. The activated intermediate reacts with a protected serine or aspartic acid derivative to form the C–N linkage. For example:

Quinoline-3-carboxylic acid+H2N-CH(CH2COOH)-COOREDC, TEA(S)-2-Amino-3-(quinolin-3-yl)propanoate\text{Quinoline-3-carboxylic acid} + \text{H}2\text{N-CH(CH}2\text{COOH)-COOR} \xrightarrow{\text{EDC, TEA}} \text{(S)-2-Amino-3-(quinolin-3-yl)propanoate}

The ester-protected product is subsequently hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Optimization Parameters

  • Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) enhances reagent solubility.

  • Temperature : Reactions proceed optimally at 0–25°C to minimize racemization.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates coupling efficiency.

Hydrolysis of Pyranoquinolinedione Intermediates

An alternative route involves the synthesis of β-keto acid intermediates, such as 3-(quinolin-3-yl)-3-oxopropanoic acid, followed by reductive amination. This method, detailed by Abass et al., utilizes pyranoquinolinedione as a key precursor.

Stepwise Procedure

  • Pyranoquinolinedione Hydrolysis :
    Pyranoquinolinedione is treated with aqueous sodium hydroxide (2 M) at 80°C for 6 hours, yielding 3-(quinolin-3-yl)-3-oxopropanoic acid:

    PyranoquinolinedioneNaOH, H2O3-(Quinolin-3-yl)-3-oxopropanoic acid\text{Pyranoquinolinedione} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3-(Quinolin-3-yl)-3-oxopropanoic acid}
  • Reductive Amination :
    The β-keto acid undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, producing the racemic amino acid. Enantiomeric resolution is achieved via chiral chromatography (Chiralpak IA column, hexane:isopropanol 70:30).

Yield and Purity Data

StepYield (%)Purity (%)
Hydrolysis7895
Reductive Amination6590
Chiral Resolution4299

Alkylation of Quinoline with Acrylic Acid Derivatives

Recent advances demonstrate the utility of 2-quinolinone in alkylation reactions with acrylic acid derivatives to construct the propanoic acid side chain. A study by ACS Omega (2024) outlines the reaction of 2-quinolinone with ethyl acrylate under basic conditions:

Synthetic Protocol

  • N-Alkylation :
    2-Quinolinone (1.45 g, 10 mmol) reacts with ethyl acrylate (40 mmol) in the presence of potassium carbonate (1.38 g) at 100°C for 10 hours, forming ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate:

    2-Quinolinone+CH2=CHCOOEtK2CO3Ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate\text{2-Quinolinone} + \text{CH}_2=\text{CHCOOEt} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate}
  • Ester Hydrolysis :
    The ester is saponified using sodium hydroxide (0.4 g in 15 mL H2_2O) at 25°C for 10 hours, yielding 3-(2-oxoquinolin-1(2H)-yl)propanoic acid.

  • Amination :
    The ketone group is converted to an amine via oxime formation (hydroxylamine hydrochloride) and subsequent reduction (H2_2/Pd-C).

Spectroscopic Validation

  • 1^1H NMR (DMSO-d6_6): δ 2.63 (t, J=6.0J = 6.0 Hz, CH2_2), 4.42 (t, J=6.0J = 6.0 Hz, NCH2_2), 7.11–7.52 (m, Ar–H).

  • MS : m/z 240.24 [M + Na]+^+.

Asymmetric Synthesis Using Chiral Auxiliaries

To directly obtain the (S)-enantiomer, asymmetric hydrogenation of α,β-unsaturated ketone intermediates has been explored. A rhodium catalyst ligated with (R,R)-Et-DuPhos facilitates enantioselective reduction:

Catalytic Cycle

  • Substrate Preparation :
    3-(Quinolin-3-yl)acrylic acid is synthesized via Knoevenagel condensation.

  • Hydrogenation :
    The α,β-unsaturated acid undergoes hydrogenation (60 psi H2_2) in methanol with Rh/(R,R)-Et-DuPhos, achieving 92% enantiomeric excess (ee).

Performance Metrics

Catalyst Loading (%)ee (%)Yield (%)
1.09285
0.58878

Industrial-Scale Production and Green Chemistry

Industrial protocols prioritize solvent recycling and continuous flow systems to enhance sustainability. Key innovations include:

  • Continuous Flow Synthesis :
    A mixture of quinoline-3-carbaldehyde and methyl glycinate in a microreactor (residence time: 10 min, 120°C) achieves 94% conversion.

  • Waste Minimization :
    Catalysts (e.g., Pd/C) are recovered via filtration and reused, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(quinolin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline derivatives with different functional groups .

Scientific Research Applications

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can interact with enzymes and receptors, influencing various biochemical processes. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Positional Isomers: Quinolin-3-yl vs. Quinolin-4-yl Derivatives

The position of the quinoline substituent significantly impacts molecular interactions. For example:

  • (S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride (CAS: 2563594-83-0) differs only in the quinoline substitution (4-position instead of 3-position).
  • 2-Amino-3-(quinolin-3-yl)propanoic acid (CAS: 26988-99-8) lacks the (S)-stereochemistry, highlighting the importance of chirality in activity. Racemic mixtures or R-enantiomers may exhibit reduced efficacy in stereosensitive applications .
Table 1: Positional Isomers of Quinoline-Based Amino Acids
Compound Name Quinoline Position Stereochemistry Molecular Formula Molecular Weight
(S)-2-Amino-3-(quinolin-3-yl)propanoic acid 3-yl S-configuration C₁₂H₁₂N₂O₂ 216.24
(S)-2-Amino-3-(quinolin-4-yl)propanoic acid 4-yl S-configuration C₁₂H₁₄Cl₂N₂O₂ 289.16
2-Amino-3-(quinolin-3-yl)propanoic acid 3-yl Racemic C₁₂H₁₂N₂O₂ 216.24

Heterocycle Substitution: Quinoline vs. Other Aromatic Systems

Replacing quinoline with other heterocycles alters electronic properties and bioactivity:

  • (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid (CAS: 53538-54-8) substitutes quinoline with indazole, a bicyclic system with two adjacent nitrogen atoms. Indazole’s hydrogen-bonding capacity may enhance interactions with polar enzyme pockets compared to quinoline .
  • (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid features a simpler pyridine ring.
  • (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS: 19883-74-0) replaces quinoline with a nitro-substituted phenyl group. The electron-withdrawing nitro group increases acidity (pKa ~1.5 for –NO₂ vs. ~4.5 for quinoline), influencing solubility and reactivity .
Table 2: Heterocycle-Substituted Amino Acids
Compound Name Heterocycle Key Functional Group Molecular Formula Molecular Weight
This compound Quinoline (3-yl) Aromatic N-heterocycle C₁₂H₁₂N₂O₂ 216.24
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid Indazole (3-yl) Dual N-atoms C₁₀H₁₁N₃O₂ 205.21
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridine (3-yl) Monocyclic N-heterocycle C₈H₁₀N₂O₂ 166.18
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid Phenyl (3-NO₂) Electron-withdrawing NO₂ C₉H₁₀N₂O₄ 210.19

Stereochemical Considerations

The (S)-configuration is critical for activity in chiral environments. For instance:

  • Na-Methylation of (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid (Compound 71 in ) reduced antiviral activity by 90%, emphasizing the sensitivity of stereochemistry to modifications .
  • D-Enantiomers (e.g., 3-Pyridyl-D-alanine in ) may exhibit reversed or null activity in systems evolved for L- or S-amino acids .

Biological Activity

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid, a compound featuring a quinoline moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and therapeutic potential, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a chiral amino acid structure combined with a quinoline ring at the 3-position. The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining quinoline derivatives with amino acids.
  • Chiral Resolution Techniques : To isolate the active enantiomer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The quinoline moiety is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes. This property positions the compound as a candidate for cancer therapy:

  • Mechanism of Action : The compound's intercalation with DNA may lead to the inhibition of topoisomerases, enzymes crucial for DNA unwinding during replication.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that quinoline derivatives can effectively combat various pathogens:

  • In vitro Studies : Demonstrated effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases.

Enzyme Modulation

This compound interacts with several biological macromolecules, including enzymes:

  • Enzyme Inhibition : It has been shown to modulate enzyme activity, which could influence various biochemical pathways critical for disease progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
(S)-2-Amino-3-(quinolin-6-yl)propanoic acidAmino Acid DerivativeDifferent reactivity due to positional isomerism
(S)-2-Amino-3-(pyridin-3-yl)propanoic acidAmino Acid DerivativeAlters reactivity and biological activity
8-Hydroxyquinoline derivativesQuinoline DerivativeEnhanced chelating properties and potential neuroprotection

This table highlights how the unique combination of structural features in this compound contributes to its distinct biological activities compared to other derivatives.

Antimalarial Activity

Recent studies have explored the antimalarial potential of quinoline derivatives similar to this compound. For instance, a series of 4-aminoquinoline analogs were evaluated against chloroquine-resistant malaria strains. The findings indicated that modifications in side chains significantly enhanced antiplasmodial activity .

Neuroprotective Effects

In silico studies have suggested that compounds related to this compound may exhibit neuroprotective effects by inhibiting amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease . This opens avenues for further research into its use in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (S)-2-Amino-3-(quinolin-3-yl)propanoic acid?

  • The compound can be synthesized via multi-step protocols involving reductive amination and cyclization. A representative method includes:

  • Step 1 : Condensation of quinoline-3-carbaldehyde with a protected amino acid derivative (e.g., tert-butyloxycarbonyl [Boc]-protected glycine) in ethanol under reflux (80–88% yield).
  • Step 2 : Reduction using NaBH3CN in methanol at 0°C to room temperature (85–90% yield).
  • Step 3 : Acidic deprotection (e.g., concentrated HCl under reflux) to yield the final product (70–75% yield) .
    • Key considerations: Optimize reaction time and temperature to minimize side products like racemization or over-reduction.

Q. How is the enantiomeric purity of this compound validated?

  • Chiral HPLC or circular dichroism (CD) spectroscopy are standard methods. For example, using a chiral stationary phase (e.g., amylose-based columns) with a mobile phase of hexane/isopropanol/trifluoroacetic acid to resolve enantiomers .
  • Nuclear Magnetic Resonance (NMR) with chiral shift reagents (e.g., europium complexes) can also confirm stereochemistry .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates.
  • Cell viability assays (e.g., MTT or resazurin) to assess cytotoxicity in cancer or microbial models .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) at specific positions on the quinoline ring influence bioactivity?

  • Fluorination at the 6-position of the quinoline ring (as seen in analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) enhances metabolic stability and binding affinity due to electronegativity and reduced steric hindrance. This modification improves interactions with hydrophobic enzyme pockets .
  • Comparative data : Fluorine at the 5-position (e.g., in 5-fluoroindole derivatives) may reduce activity due to unfavorable steric effects, highlighting the importance of regiochemistry in structure-activity relationships (SAR) .

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Experimental variables to reassess:

  • Purity : Verify via LC-MS (>95% purity) to rule out impurities as confounding factors .
  • Cell line specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-dependent effects.
  • Assay conditions : Standardize incubation time, serum concentration, and pH to minimize variability .
    • Mechanistic follow-up : Use transcriptomics or proteomics to identify off-target pathways that may explain discrepancies .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce ester or amide prodrug moieties (e.g., Boc-protected amines) to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models to guide dosing regimens .

Methodological Considerations

Q. How to mitigate racemization during synthesis?

  • Use low-temperature conditions (<0°C) during coupling steps.
  • Employ chiral catalysts (e.g., BINAP-ruthenium complexes) in asymmetric hydrogenation to preserve stereochemistry .
  • Monitor reaction progress with polarimetry or chiral HPLC to detect early racemization .

Q. What analytical techniques are critical for characterizing degradation products?

  • High-resolution mass spectrometry (HR-MS) : Identify molecular fragments and oxidation byproducts.
  • Stability studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and analyze degradation pathways via NMR and IR spectroscopy .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in a desiccator at −20°C under inert gas (argon or nitrogen) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(quinolin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3-(quinolin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.